ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-oxo-5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S/c1-2-33-23(31)20-15-13-35-21(19(15)22(30)28(26-20)14-8-4-3-5-9-14)25-18(29)12-27-16-10-6-7-11-17(16)34-24(27)32/h3-11,13H,2,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGOVSRUDYDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities associated with this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The key steps include:
- Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that construct the thieno-pyridazine framework.
- Introduction of the Oxobenzo[d]oxazole Moiety : The oxobenzo[d]oxazole is synthesized through cyclization of appropriate precursors.
- Acetamido Group Attachment : The acetamido group is introduced via acylation reactions.
- Final Esterification : Ethyl esterification completes the synthesis.
Biological Activity
The biological activity of ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been investigated in various studies. Below are some notable findings:
Anticancer Activity
Research indicates that compounds containing the oxobenzo[d]oxazole moiety exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy against lung cancer cell lines using the Sulforhodamine B (SRB) assay, showing potential for further development in cancer therapeutics .
Antibacterial Properties
The compound's antibacterial activity was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that derivatives of this compound exhibited higher activity compared to standard antibiotics like Ciprofloxacin. Specifically, certain derivatives achieved zones of inhibition greater than those observed for Ciprofloxacin in both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
A study focused on a series of compounds related to ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate evaluated their effects on various cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively and induced apoptosis in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 10 | Cell cycle arrest |
Case Study 2: Antibacterial Testing
In another investigation, derivatives were tested against multiple bacterial strains using the disk diffusion method. The results highlighted the potential of these compounds as alternative antibacterial agents.
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |
|---|---|---|
| Compound C | 22 | 18 |
| Compound D | 25 | 20 |
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid thienopyridazine-benzoxazole framework. Below is a comparative analysis with key analogues:
Key Observations :
Core Heterocycle Differences: The target compound’s thienopyridazine core offers π-conjugation distinct from benzooxazine (e.g., 7a-c) or pyrazolopyridine (e.g., 1331738-06-7). The benzoxazole substituent in the target compound introduces a rigid, planar moiety absent in analogues like 1282448-99-0 (which has amino groups). This rigidity may improve metabolic stability but reduce solubility .
Substituent Impact: Acetamido vs. Amino Groups: The acetamido linkage in the target compound likely reduces basicity compared to the primary amine in 1282448-99-0, altering pharmacokinetic properties (e.g., membrane permeability) . Ester vs. Sulfonyl Groups: The ethyl ester at position 1 (target) is hydrolytically labile, whereas sulfonyl groups (e.g., 1331738-06-7) enhance electronegativity and hydrogen-bonding capacity, critical for target engagement .
Synthetic and Analytical Parallels :
- Amide coupling (as in the target compound’s synthesis) is a common step in analogues like 7a-c, though reagents (e.g., Cs₂CO₃ vs. DCC) vary.
- Spectroscopic characterization (¹H NMR, IR) aligns with trends in related heterocycles, where aromatic protons and carbonyl signals dominate .
Methodological Considerations in Comparison
- Similarity Metrics: Computational tools (e.g., Tanimoto coefficients) would classify the target compound as distinct from benzooxazines (low structural overlap) but closer to other thienopyridazines. Such differences underscore the need for multi-parameter similarity assessments in virtual screening .
- Analytical Consistency : As shown in CMC determinations for surfactants , method choice (e.g., spectrofluorometry vs. tensiometry) can yield comparable data. For the target compound, orthogonal techniques (e.g., XRD via SHELX paired with NMR) would enhance structural validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
